TAMRA-PEG8-Me-Tet

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C55H72N8O13 |

|---|---|

Molecular Weight |

1053.2 g/mol |

IUPAC Name |

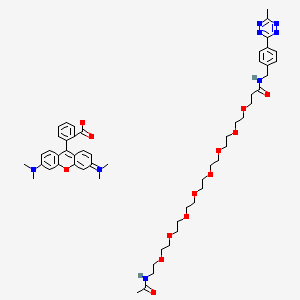

3-[2-[2-[2-[2-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C31H50N6O10.C24H22N2O3/c1-26-34-36-31(37-35-26)29-5-3-28(4-6-29)25-33-30(39)7-9-40-11-13-42-15-17-44-19-21-46-23-24-47-22-20-45-18-16-43-14-12-41-10-8-32-27(2)38;1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h3-6H,7-25H2,1-2H3,(H,32,38)(H,33,39);5-14H,1-4H3 |

InChI Key |

CGGAZZPTOZWKMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

TAMRA-PEG8-Me-Tetrazine: A Technical Guide for Advanced Bioorthogonal Labeling in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of TAMRA-PEG8-Me-Tetrazine, a versatile fluorescent probe at the forefront of bioorthogonal chemistry. This document provides a comprehensive overview of its core principles, quantitative data, detailed experimental protocols, and visual workflows to empower researchers in leveraging this powerful tool for cellular imaging, biomolecule tracking, and drug development.

Core Concepts: Deconstructing TAMRA-PEG8-Me-Tetrazine

TAMRA-PEG8-Me-Tetrazine is a modular molecule meticulously designed for specific bioorthogonal labeling. Its functionality arises from the synergistic interplay of its three key components:

-

TAMRA (Tetramethylrhodamine): A bright and photostable rhodamine-based fluorophore. It exhibits a strong orange-red fluorescence, making it readily detectable with standard fluorescence microscopy setups.

-

PEG8 (Polyethylene Glycol, 8 units): A flexible and hydrophilic linker. The eight-unit polyethylene (B3416737) glycol chain enhances the molecule's solubility in aqueous buffers, a critical feature for biological experiments. It also acts as a spacer, minimizing potential steric hindrance and quenching effects between the fluorophore and the target biomolecule.

-

Me-Tet (Methyl-Tetrazine): The bioorthogonal reactive handle. The methyl-tetrazine moiety participates in an exceptionally fast and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is the cornerstone of its utility, enabling the covalent attachment of the TAMRA fluorophore to a TCO-modified target molecule in a highly controlled manner within complex biological systems. Methyl-substituted tetrazines, in particular, offer a favorable balance of high reactivity and stability in aqueous environments.

The primary application of TAMRA-PEG8-Me-Tetrazine lies in its ability to selectively label biomolecules that have been pre-functionalized with a TCO group. This two-step labeling strategy provides exceptional specificity and minimizes background fluorescence, as the probe will only react with its designated partner.

Quantitative Data

The photophysical and reactive properties of TAMRA-PEG8-Me-Tetrazine are crucial for experimental design and data interpretation. The following tables summarize key quantitative data for the TAMRA fluorophore and the methyl-tetrazine-TCO reaction.

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~553 nm | The peak wavelength of light absorbed by the TAMRA fluorophore. |

| Emission Maximum (λem) | ~575 nm | The peak wavelength of light emitted by the TAMRA fluorophore.[1] |

| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at its excitation maximum.[1] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.4 | The efficiency of converting absorbed light into emitted light. This can be influenced by the local environment and conjugation state. |

| Solubility | Good in DMSO, DMF, and aqueous buffers | The PEG8 linker significantly enhances water solubility. |

Table 1: Photophysical Properties of TAMRA-Tetrazine Probes.

| Parameter | Value | Notes |

| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition | A bioorthogonal "click" reaction. |

| Reactants | Methyl-Tetrazine and Trans-cyclooctene (TCO) | Forms a stable covalent bond. |

| Second-Order Rate Constant (k₂) | 1,000 - 30,000 M⁻¹s⁻¹ | Exceptionally fast kinetics, allowing for rapid labeling at low concentrations. The exact rate depends on the specific TCO derivative and reaction conditions.[2][3] |

| Reaction Conditions | Physiological (aqueous buffer, neutral pH, room temperature/37°C) | Biocompatible and suitable for live-cell and in vivo applications. |

| Byproducts | Nitrogen gas (N₂) | The only byproduct, which is inert and diffuses away. |

Table 2: Reaction Kinetics and Conditions for Methyl-Tetrazine-TCO Ligation.

Experimental Protocols

This section provides detailed methodologies for key applications of TAMRA-PEG8-Me-Tetrazine.

Protocol 1: Live-Cell Imaging of TCO-Modified Cell Surface Proteins

This protocol describes the labeling of cell surface proteins that have been modified to contain a TCO group, for example, through genetic code expansion or antibody conjugation.

Materials:

-

Cells expressing the TCO-modified protein of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

TAMRA-PEG8-Me-Tetrazine

-

Anhydrous DMSO

-

Fluorescence microscope with appropriate filter sets for TAMRA (e.g., TRITC or Cy3 channel)

Procedure:

-

Cell Preparation: Culture cells expressing the TCO-modified target protein on glass-bottom dishes or coverslips suitable for microscopy.

-

Preparation of TAMRA-PEG8-Me-Tetrazine Stock Solution: Prepare a 1-10 mM stock solution of TAMRA-PEG8-Me-Tetrazine in anhydrous DMSO. Store at -20°C, protected from light.

-

Preparation of Labeling Medium: Immediately before use, dilute the TAMRA-PEG8-Me-Tetrazine stock solution into pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the labeling medium to the cells.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The incubation time can be optimized based on the reaction kinetics and the expression level of the target protein.

-

Washing: Remove the labeling medium and wash the cells 2-3 times with pre-warmed PBS to remove unbound probe.

-

Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells. Image the cells using a fluorescence microscope. For TAMRA, use an excitation source around 540-560 nm and collect emission between 570-620 nm.

Protocol 2: Pretargeted In Vivo Imaging

This protocol outlines a two-step pretargeting strategy for in vivo imaging of a specific target, such as a tumor, using a TCO-modified targeting agent (e.g., an antibody) and TAMRA-PEG8-Me-Tetrazine.

Materials:

-

Animal model with the target of interest (e.g., tumor-bearing mouse)

-

TCO-modified targeting antibody

-

TAMRA-PEG8-Me-Tetrazine

-

Sterile PBS, pH 7.4

-

In vivo imaging system capable of detecting far-red fluorescence

Procedure:

-

Administration of TCO-Antibody: Administer the TCO-modified antibody to the animal via an appropriate route (e.g., intravenous injection). The dosage will depend on the specific antibody and target.

-

Accumulation and Clearance: Allow the TCO-antibody to circulate and accumulate at the target site while unbound antibody is cleared from the bloodstream. This "pretargeting" period is typically 24-72 hours.

-

Preparation of TAMRA-PEG8-Me-Tetrazine Imaging Agent: Dissolve TAMRA-PEG8-Me-Tetrazine in sterile PBS to the desired concentration for injection.

-

Administration of Imaging Agent: Inject the TAMRA-PEG8-Me-Tetrazine solution into the animal.

-

In Vivo Imaging: At various time points after injection of the imaging agent (e.g., 1, 4, and 24 hours), perform in vivo fluorescence imaging to visualize the accumulation of the probe at the target site.

-

Ex Vivo Biodistribution (Optional): At the end of the experiment, euthanize the animal and harvest the tumor and major organs. Image the excised tissues to quantify the biodistribution of the fluorescent probe.

Visualizations: Workflows and Pathways

Bioorthogonal Labeling for Live-Cell Imaging

Caption: Workflow for live-cell imaging using TAMRA-PEG8-Me-Tetrazine.

Pretargeted In Vivo Imaging Strategy

Caption: The two-step workflow for pretargeted in vivo imaging.

Investigating GPCR Localization and Dynamics

G protein-coupled receptors (GPCRs) are integral membrane proteins that play a crucial role in signal transduction. Their localization and movement within the cell membrane are critical to their function. Bioorthogonal labeling with probes like TAMRA-PEG8-Me-Tetrazine allows for the precise tracking of GPCRs, providing insights into their signaling mechanisms.

Caption: Workflow for studying GPCR dynamics using bioorthogonal labeling.

Conclusion

TAMRA-PEG8-Me-Tetrazine is a powerful and versatile tool for researchers engaged in cell biology, drug development, and molecular imaging. Its foundation in the rapid and specific bioorthogonal iEDDA reaction, combined with the favorable photophysical properties of the TAMRA fluorophore and the solubility-enhancing PEG8 linker, enables high-contrast and specific labeling of biomolecules in complex biological environments. The detailed protocols and workflows provided in this guide serve as a foundation for the successful implementation of this technology in a wide range of research applications, from fundamental studies of protein dynamics to the development of novel diagnostic and therapeutic strategies.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of TAMRA-PEG8-Me-Tet

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a robust and widely utilized fluorophore in biological research, prized for its brightness and photostability. The derivative, TAMRA-PEG8-Me-Tet (Tetramethylrhodamine-Polyethylene Glycol (8)-Methyl-Tetrazine), represents a significant advancement for targeted applications in drug development and cellular imaging. This molecule incorporates a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer to improve solubility and reduce steric hindrance, and a methyl-tetrazine moiety for highly specific, bioorthogonal conjugation.

This guide provides a comprehensive overview of the spectral properties, experimental protocols, and key applications of this compound, with a focus on its use in inverse electron demand Diels-Alder (iEDDA) reactions for targeted labeling.

Core Photophysical and Chemical Properties

The photophysical properties of this compound are primarily dictated by the core TAMRA fluorophore. The PEG linker and tetrazine group have minimal impact on the excitation and emission maxima. The tetrazine moiety, however, can act as a quencher of fluorescence, which is alleviated upon reaction with a dienophile, making this a fluorogenic probe.

Table 1: Quantitative Data for this compound and Related Compounds

| Property | Value | Notes |

| Excitation Maximum (λex) | ~553 nm | Based on data for TAMRA-Methyltetrazine. |

| Emission Maximum (λem) | ~575 nm | Based on data for TAMRA-Methyltetrazine. |

| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | Based on data for TAMRA-Methyltetrazine. |

| Fluorescence Quantum Yield (Φ) | 0.1 - 0.3 | For the parent TAMRA fluorophore; can be lower before iEDDA reaction due to quenching by tetrazine. |

| Molecular Formula | C₅₄H₆₈N₈O₁₃ | [1] |

| Molecular Weight | 1037.16 g/mol | [1] |

| Reactive Group | Methyl-Tetrazine | For bioorthogonal inverse electron demand Diels-Alder (iEDDA) cycloaddition with trans-cyclooctene (B1233481) (TCO) dienophiles.[2] |

Experimental Protocols

Protocol 1: General Procedure for Measuring Fluorescence Spectra

This protocol outlines the steps to determine the excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., DMSO, PBS pH 7.4)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute stock solution of this compound in DMSO. Further dilute the stock solution in the desired experimental buffer (e.g., PBS) to a final concentration in the low micromolar range to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the fluorometer to emission scan mode.

-

Set the emission wavelength to the expected maximum (e.g., 580 nm).

-

Scan a range of excitation wavelengths (e.g., 480 nm to 570 nm).

-

The peak of the resulting spectrum is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the fluorometer to excitation scan mode.

-

Set the excitation wavelength to the determined λex (e.g., 553 nm).

-

Scan a range of emission wavelengths (e.g., 560 nm to 650 nm).

-

The peak of this spectrum is the emission maximum (λem).

-

-

Data Analysis: Plot the fluorescence intensity versus wavelength for both excitation and emission spectra.

Protocol 2: Bioorthogonal Labeling of Cell Surface Proteins via iEDDA Reaction

This protocol describes a pre-targeting approach for labeling a specific cell surface protein. This involves first targeting the protein with an antibody conjugated to a trans-cyclooctene (TCO) group, followed by the addition of this compound.

Materials:

-

Cells expressing the target surface protein

-

Primary antibody specific to the target protein, conjugated with TCO (Antibody-TCO)

-

This compound

-

Cell culture medium

-

Phosphate Buffered Saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture cells expressing the protein of interest under standard conditions to an appropriate confluency.

-

Antibody Incubation:

-

Dilute the Antibody-TCO conjugate in pre-warmed cell culture medium to a final concentration typically in the range of 1-10 µg/mL.

-

Remove the existing medium from the cells and replace it with the Antibody-TCO containing medium.

-

Incubate the cells for 1-2 hours at 37°C to allow for antibody binding to the target protein.

-

Wash the cells three times with PBS to remove unbound Antibody-TCO.

-

-

Fluorophore Labeling:

-

Prepare a solution of this compound in pre-warmed cell culture medium at a final concentration in the low micromolar range (e.g., 1-10 µM).

-

Add the this compound solution to the cells.

-

Incubate for 30-60 minutes at 37°C to allow the iEDDA reaction to occur between the tetrazine on the dye and the TCO on the antibody.

-

Wash the cells three times with PBS to remove unreacted this compound.

-

-

Imaging:

-

The cells are now ready for fluorescence imaging.

-

Use a filter set appropriate for TAMRA (e.g., excitation ~540-560 nm, emission ~570-600 nm).

-

Visualizations of Key Processes

The following diagrams illustrate the chemical reaction and a typical experimental workflow involving this compound.

Applications in Drug Development and Research

The unique properties of this compound make it a powerful tool for researchers in drug development and related fields:

-

Targeted Imaging: The bioorthogonal nature of the iEDDA reaction allows for highly specific labeling of cells or tissues that have been pre-targeted with a TCO-modified vector, such as an antibody or a small molecule.[3][4][5][6][7] This is invaluable for visualizing drug distribution and target engagement in complex biological systems.

-

In Vivo and In Vitro Labeling: The fast kinetics and biocompatibility of the iEDDA reaction make it suitable for both live-cell imaging and in vivo studies in animal models.

-

Drug Delivery Systems: this compound can be used to track the delivery and release of therapeutic payloads from drug delivery vehicles, such as nanoparticles or liposomes, that are functionalized with TCO groups.

-

Receptor Trafficking Studies: By labeling cell surface receptors, researchers can monitor their internalization, recycling, and degradation in response to drug treatment or other stimuli.

Conclusion

This compound is a versatile and powerful fluorescent probe that combines the excellent photophysical properties of TAMRA with the specificity of bioorthogonal chemistry. Its application in inverse electron demand Diels-Alder reactions provides a robust method for the targeted labeling of biomolecules in a variety of research and drug development contexts. The protocols and data presented in this guide offer a foundational resource for scientists and researchers looking to leverage this advanced labeling technology in their work.

References

- 1. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of TAMRA-PEG8-Me-Tet

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of TAMRA-PEG8-Me-Tet, a fluorescent probe widely utilized in bioorthogonal chemistry. The information presented herein is intended to support the effective use of this reagent in research and development, particularly in the fields of cell biology, proteomics, and drug delivery.

Core Properties of this compound

This compound is a versatile chemical tool composed of three key functional units:

-

TAMRA (Tetramethylrhodamine): A bright, photostable fluorophore that allows for sensitive detection in the orange-red spectrum.

-

PEG8 (Octaethylene Glycol): A hydrophilic polyethylene (B3416737) glycol linker that enhances aqueous solubility and biocompatibility, while providing spatial separation between the dye and the reactive group.

-

Me-Tet (Methyltetrazine): A highly reactive and stable diene that participates in the inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with strained dienophiles, most notably trans-cyclooctene (B1233481) (TCO). This bioorthogonal reaction is characterized by its rapid kinetics and high specificity in complex biological media.

Solubility Profile

The solubility of this compound is a critical parameter for its application in biological systems. The presence of the PEG8 linker significantly improves its aqueous solubility compared to the parent TAMRA dye.

Table 1: Quantitative Solubility Data for this compound and Related Compounds

| Solvent/Buffer | This compound | PEGylated Rhodamine Derivatives | TAMRA Derivatives |

| Dimethyl Sulfoxide (DMSO) | 10 mM[1] | Soluble[2][3][4][5] | >10 mg/mL[6] |

| Dimethylformamide (DMF) | Soluble (inferred) | Soluble[2] | Soluble[6] |

| Water | Soluble (inferred) | 5 mg/mL[3] | - |

| Phosphate-Buffered Saline (PBS) | Soluble (inferred) | Soluble in aqueous buffers[2] | Soluble at pH > 6.5[6] |

| Chloroform | Soluble (inferred) | Soluble[2][3][4] | - |

| Ethanol | Soluble (inferred) | Soluble[4][5] | Soluble in MeOH[6] |

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light exposure. Both the tetrazine and TAMRA moieties have distinct stability characteristics.

pH Stability

The methyltetrazine ring is generally more stable at neutral to slightly acidic pH.[7] Degradation can be accelerated under strongly acidic or basic conditions.[7] The fluorescence of TAMRA can also be pH-sensitive, with potential for diminished intensity in alkaline environments.

Thermal Stability

For long-term storage, this compound in its solid form should be stored at -20°C.[3][4][5] Stock solutions in anhydrous DMSO or DMF can also be stored at -20°C for several months.[7] The PEG linker itself can undergo thermal-oxidative degradation at elevated temperatures (above 70°C), which involves random chain scission.[8][9][10]

Photostability

TAMRA is a relatively photostable fluorophore, but like all fluorescent dyes, it is susceptible to photobleaching upon prolonged exposure to high-intensity light. It is recommended to protect the compound and its solutions from light.

Table 2: Recommended Storage and Handling Conditions

| Form | Storage Temperature | Conditions | Shelf Life |

| Solid | -20°C (long-term) | Desiccated, protected from light | At least 1 year |

| Stock Solution (anhydrous DMSO/DMF) | -20°C | Protected from light and moisture | Up to 3-6 months[7] |

Experimental Protocols

Protocol for Determining Aqueous Solubility (UV-Vis Spectrophotometry)

This protocol provides a general method for determining the aqueous solubility of this compound in a buffer of choice (e.g., PBS, pH 7.4).

Materials:

-

This compound

-

Anhydrous DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

UV-Vis Spectrophotometer

-

Microcentrifuge tubes

-

0.2 µm syringe filters

Procedure:

-

Prepare a high-concentration stock solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Create a calibration curve:

-

Prepare a series of dilutions of the stock solution in the aqueous buffer.

-

Measure the absorbance of each dilution at the maximum absorbance wavelength of TAMRA (around 540-550 nm).

-

Plot absorbance versus concentration to generate a standard curve and determine the molar extinction coefficient in the chosen buffer.

-

-

Prepare saturated solutions:

-

Add an excess amount of solid this compound to a known volume of the aqueous buffer in a microcentrifuge tube.

-

Vortex the mixture vigorously and then incubate at a constant temperature (e.g., 25°C) with agitation for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separate undissolved solid:

-

Centrifuge the saturated solution at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining particulate matter.

-

-

Determine the concentration:

-

Measure the absorbance of the filtered supernatant.

-

Use the calibration curve to determine the concentration of the dissolved this compound, which represents its solubility under the tested conditions.

-

Protocol for Assessing Stability in Aqueous Buffer (HPLC-UV)

This protocol describes a method to evaluate the stability of this compound in an aqueous buffer over time.

Materials:

-

This compound

-

Anhydrous DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Incubator or water bath

-

HPLC system with a UV-Vis or PDA detector

-

C18 reverse-phase HPLC column

Procedure:

-

Prepare a test solution:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Dilute the stock solution into the pre-warmed aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 1 mM).[7]

-

-

Incubation:

-

Incubate the test solution at a specific temperature (e.g., 37°C).[7]

-

-

Time-point analysis:

-

At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution.

-

Immediately analyze the aliquot by reverse-phase HPLC.

-

-

HPLC analysis:

-

Data analysis:

-

Integrate the peak area of the intact this compound at each time point.

-

Plot the percentage of remaining compound versus time to determine its stability profile under the tested conditions.

-

Visualizations

Potential Degradation Pathways

The degradation of this compound can occur at the tetrazine, TAMRA, or PEG moieties, especially under harsh conditions (e.g., extreme pH, high temperature, strong light exposure).

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Bioorthogonal Labeling of a TCO-Modified Antibody

The primary application of this compound is in the iEDDA reaction with TCO-modified biomolecules. This workflow outlines the general steps for labeling a TCO-modified antibody for subsequent detection.

Caption: Workflow for labeling a TCO-modified antibody.

Signaling Pathway for Pre-Targeted Cell Imaging

This diagram illustrates the two-step pre-targeting strategy for imaging a specific cell surface receptor.

Caption: Pre-targeting strategy for in vivo cell imaging.

References

- 1. benchchem.com [benchchem.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. nanocs.net [nanocs.net]

- 4. nanocs.net [nanocs.net]

- 5. nanocs.net [nanocs.net]

- 6. interchim.fr [interchim.fr]

- 7. benchchem.com [benchchem.com]

- 8. pure.korea.ac.kr [pure.korea.ac.kr]

- 9. pure.korea.ac.kr [pure.korea.ac.kr]

- 10. researchgate.net [researchgate.net]

The Role of Methyl-Tetrazine in Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of bioconjugation and click chemistry, the methyl-tetrazine group has emerged as a pivotal player. Its unique balance of stability and reactivity makes it an invaluable tool for researchers in chemical biology, drug development, and molecular imaging. This technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations of the methyl-tetrazine moiety in click chemistry, with a focus on the inverse-electron-demand Diels-Alder (iEDDA) reaction.

The iEDDA reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry, allowing for rapid and specific covalent bond formation in complex biological systems without the need for a catalyst.[1][2] Methyl-substituted tetrazines, in particular, offer an optimal compromise between the high reactivity of hydrogen-substituted tetrazines and the enhanced stability required for multi-step experimental workflows and in vivo applications.

Core Principles: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The primary role of the methyl-tetrazine group in click chemistry is to act as the diene component in the iEDDA reaction. This reaction is a type of [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (typically a strained alkene like TCO).[3][4] The key characteristics of this reaction include:

-

Biocompatibility: The reaction proceeds efficiently under mild, physiological conditions (aqueous buffer, room temperature) and does not require cytotoxic copper catalysts.[2]

-

Chemoselectivity: Methyl-tetrazine and its strained alkene partners are highly selective for each other and do not react with other functional groups found in biological samples, such as amines and thiols.[2]

-

Extraordinary Kinetics: The iEDDA reaction involving tetrazines is one of the fastest bioorthogonal reactions known, with second-order rate constants orders of magnitude higher than other click chemistry reactions.[2] This allows for efficient labeling at low concentrations.

-

Irreversibility: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases dinitrogen gas, driving the reaction to completion and forming a stable covalent bond.[2][5]

The methyl group on the tetrazine ring enhances its stability in aqueous solutions compared to unsubstituted tetrazines, making it more suitable for experiments requiring longer incubation times or for in vivo studies.[6]

Quantitative Data: Reaction Kinetics

The rate of the iEDDA reaction is a critical parameter for designing experiments. The following table summarizes the second-order rate constants (k₂) for reactions of methyl-tetrazine derivatives with various dienophiles.

| Methyl-Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |

| 6-methyl-3-aryl tetrazine (MeTet) | trans-cyclooctene (TCO) | up to 1000 | Aqueous media |

| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media |

| 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | TCO | Not specified in provided context | PBS at 37°C |

| 2-(6-methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine | Not specified | Not specified in provided context | pH-independent component in click-to-release |

| Methyltetrazine-NHS ester | TCO-PEG12 | Instantaneous (qualitative) | Phosphate buffer (PB, 50 mM, pH = 7.4) |

| MeTz-Ala containing probe | sCy5-TCO | Efficient (qualitative) | Cell lysate |

Note: Reaction rates can be influenced by factors such as the specific substituents on the tetrazine and dienophile, solvent, and temperature.[7] Electron-withdrawing groups on the tetrazine generally increase the reaction rate.[8]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with Methyl-Tetrazine-NHS Ester

This protocol describes the labeling of a protein with a methyl-tetrazine moiety using an N-hydroxysuccinimide (NHS) ester derivative, which reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface.

Materials:

-

Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

Methyltetrazine-PEG-NHS ester (e.g., Methyltetrazine-PEG4-NHS ester)

-

Anhydrous DMSO or DMF

-

Desalting spin column

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature.

-

Prepare a 10 mM stock solution of the Methyltetrazine-PEG-NHS ester in anhydrous DMSO or DMF immediately before use.

-

-

Protein Preparation:

-

Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting spin column.

-

Adjust the protein concentration to 1-5 mg/mL.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the Methyltetrazine-PEG-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein to achieve the desired degree of labeling.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting spin column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the tetrazine (typically around 520-540 nm).

-

Store the labeled protein under appropriate conditions, typically at 4°C for short-term use or frozen at -80°C for long-term storage.

-

Protocol 2: Bioconjugation of a Tetrazine-Labeled Protein with a TCO-Functionalized Molecule

This protocol describes the "click" reaction between the methyl-tetrazine-labeled protein and a molecule functionalized with a trans-cyclooctene (TCO) group.

Materials:

-

Methyl-tetrazine-labeled protein (from Protocol 1)

-

TCO-functionalized molecule (e.g., TCO-PEG-biotin, TCO-fluorophore)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO or water) to a desired stock concentration.

-

In a reaction vessel, combine the methyl-tetrazine-labeled protein with the TCO-functionalized molecule. A 1.5 to 5-fold molar excess of the TCO-molecule over the available tetrazine groups is recommended to drive the reaction to completion.[9]

-

-

Click Reaction:

-

Incubate the reaction mixture for 1-2 hours at room temperature. The reaction is typically rapid, and its progress can often be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Purification (if necessary):

-

If excess TCO-functionalized molecule needs to be removed, purify the final conjugate using an appropriate method based on its size and properties, such as size-exclusion chromatography (SEC) or dialysis.

-

Mandatory Visualizations

Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.

Caption: General experimental workflow for protein bioconjugation.

Caption: Workflow for pretargeted in vivo imaging.

Applications in Research and Drug Development

The unique properties of the methyl-tetrazine group have led to its widespread adoption in various applications:

-

Bioconjugation: The stable and efficient ligation allows for the conjugation of proteins, antibodies, nucleic acids, and small molecules for a wide range of research and therapeutic purposes.[1][2]

-

Antibody-Drug Conjugates (ADCs): The modular nature of the click chemistry allows for the precise attachment of cytotoxic drugs to antibodies, a key strategy in targeted cancer therapy.[9]

-

Pretargeted Imaging and Therapy: This powerful in vivo strategy involves a two-step approach. First, a TCO-modified targeting agent (e.g., an antibody) is administered and allowed to accumulate at the target site. After unbound agent has cleared from circulation, a radiolabeled or drug-loaded methyl-tetrazine is administered, which then rapidly "clicks" to the pre-localized targeting agent. This approach enhances the therapeutic index and improves imaging contrast.[9][10]

-

Fluorescent Labeling and Imaging: By reacting a tetrazine-modified biomolecule with a TCO-containing fluorescent dye, researchers can create highly specific probes for cellular imaging and flow cytometry.[9] The tetrazine moiety can also act as a quencher for certain fluorophores, leading to a "turn-on" fluorescence signal upon reaction.[11]

-

Surface Functionalization: Methyl-tetrazine can be immobilized on surfaces to create platforms for biosensors, cell adhesion studies, and other material science applications.[1]

Conclusion

The methyl-tetrazine group represents a powerful and versatile tool in the click chemistry toolbox. Its favorable balance of stability and reactivity, coupled with the exceptional kinetics and bioorthogonality of the iEDDA reaction, has solidified its importance in modern chemical biology and drug development. For researchers seeking a reliable and efficient method for bioconjugation, cellular imaging, and targeted therapies, the methyl-tetrazine/TCO ligation system offers an unparalleled combination of features. As research continues to advance, the applications of this remarkable chemical entity are poised to expand even further.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

An In-Depth Technical Guide to TAMRA-PEG8-Me-Tet for Nucleic Acid Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG8-Me-Tet is a fluorescent probe designed for the efficient and specific labeling of nucleic acids. This molecule combines the well-established photophysical properties of the TAMRA (Tetramethylrhodamine) fluorophore with the advantages of a hydrophilic polyethylene (B3416737) glycol (PEG) linker and the bioorthogonal reactivity of a methyl-tetrazine (Me-Tet) moiety. This technical guide provides a comprehensive overview of its properties, detailed experimental protocols for nucleic acid labeling, and potential applications in research and drug development.

The labeling strategy relies on the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of click chemistry, between the tetrazine group on the probe and a trans-cyclooctene (B1233481) (TCO) modified nucleic acid.[1][2] This reaction is known for its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for a catalyst.[3]

Core Properties of this compound

This compound is a derivative of the TAMRA dye, featuring an 8-unit PEG spacer and a reactive methyl-tetrazine group.[1] The TAMRA fluorophore provides a strong fluorescent signal in the orange-red spectrum, while the PEG linker enhances solubility in aqueous buffers and minimizes steric hindrance during the labeling reaction.[4] The methyl-tetrazine group enables covalent attachment to TCO-modified biomolecules.[1]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅₄H₆₈N₈O₁₃ | [2] |

| Molecular Weight | 1037.16 g/mol | [2] |

| Solubility | 10 mM in DMSO | [2] |

Spectroscopic Properties

The spectroscopic properties of the TAMRA fluorophore are central to the utility of this probe.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~546-555 nm | [5] |

| Emission Maximum (λem) | ~580 nm | [5] |

| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | [5] |

| Fluorescence Quantum Yield (Φ) | 0.1 - 0.5 | [5] |

Note: The exact spectral characteristics can be influenced by the solvent, pH, and conjugation state of the dye.

Experimental Protocols

The following protocols are adapted from established methods for labeling TCO-modified nucleic acids with tetrazine-functionalized fluorophores and provide a starting point for the use of this compound.

Protocol 1: In Vitro Labeling of TCO-Modified DNA

This protocol is based on the work of Hocek and colleagues (2023) for the labeling of TCO-modified DNA with tetrazine-fluorophore conjugates.[6]

Materials:

-

TCO-modified DNA (e.g., enzymatically incorporated TCO-dCTP)

-

This compound (dissolved in DMSO to a stock concentration of 1-10 mM)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Nuclease-free water

-

Ethanol (70% and 100%)

-

3 M Sodium Acetate, pH 5.2

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the TCO-modified DNA with this compound in the reaction buffer. A typical reaction might consist of:

-

TCO-modified DNA: 0.2 µM final concentration

-

This compound: 5-50 µM final concentration (a 25 to 250-fold molar excess)

-

The final reaction volume can be adjusted with nuclease-free water.

-

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C, protected from light.[6]

-

Purification of Labeled DNA (Ethanol Precipitation):

-

Bring the total volume of the reaction to 200 µL with nuclease-free water.[7]

-

Add 20 µL of 3 M Sodium Acetate, pH 5.2.[7]

-

Add 500 µL of ice-cold 100% ethanol.[7]

-

Incubate at -20°C for at least 30 minutes to precipitate the DNA.[7]

-

Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.[7]

-

Carefully remove the supernatant.

-

Wash the pellet with 500 µL of 70% ethanol.

-

Centrifuge for 10 minutes at 4°C.

-

Remove the supernatant and air-dry the pellet.

-

Resuspend the labeled DNA in a desired buffer (e.g., TE buffer or nuclease-free water).

-

-

Purification (Alternative): For higher purity, the labeled oligonucleotide can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Live-Cell Imaging of Nascent DNA

This protocol outlines a workflow for the metabolic labeling of nascent DNA in live cells with a TCO-modified nucleoside followed by fluorescent labeling with this compound, based on the principles described by Hocek and colleagues (2023).[6]

Materials:

-

Mammalian cells (e.g., U-2 OS) cultured on coverslips or in imaging dishes

-

TCO-modified deoxycytidine triphosphate (TCO-dCTP)

-

Nucleoside triphosphate transporter (e.g., SNTT1)

-

Cell culture medium

-

Tricine (B1662993) buffer

-

This compound

-

Hoechst 33342 or DAPI for nuclear counterstaining

-

Fixation solution (e.g., 4% paraformaldehyde in PBS) - for fixed-cell imaging

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS) - for fixed-cell imaging

Procedure:

-

Metabolic Labeling:

-

Treat the cells with an equimolar mixture of the TCO-dCTP and a nucleoside triphosphate transporter (e.g., 10 µM each) in tricine buffer for 5-10 minutes at 37°C.[6]

-

Remove the labeling medium and incubate the cells in fresh, pre-warmed complete cell culture medium for 1 hour to allow for incorporation of the TCO-dCTP into newly synthesized DNA.[6]

-

-

Live-Cell Labeling and Imaging:

-

Wash the cells with fresh medium.

-

Add the this compound staining solution (e.g., 1-5 µM in imaging medium) to the cells.

-

Incubate for 15-30 minutes at 37°C, protected from light.[6]

-

(Optional) Add a nuclear counterstain like Hoechst 33342.

-

Image the cells directly using a fluorescence microscope with appropriate filter sets for TAMRA and the nuclear stain.

-

-

Fixed-Cell Labeling and Imaging:

-

After metabolic labeling, wash the cells with PBS.

-

Fix the cells with fixation solution for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization solution for 10 minutes at room temperature.

-

Wash the cells with PBS.

-

Incubate with the this compound staining solution (e.g., 2 µM in PBS) for 30 minutes at 37°C, protected from light.[6]

-

Wash the cells with PBS to remove unbound probe.

-

Add a nuclear counterstain like DAPI.

-

Mount the coverslips and image using a fluorescence microscope.

-

Data Presentation

While specific quantitative data for this compound is not extensively published, the following tables summarize relevant data for the TAMRA fluorophore and the tetrazine-TCO ligation, which can serve as a guide for experimental design.

Photophysical Properties of TAMRA

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~546-555 nm | [5] |

| Emission Maximum (λem) | ~580 nm | [5] |

| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | [5] |

| Fluorescence Quantum Yield (Φ) | 0.1 - 0.5 | [5] |

| Photostability | Good | [5] |

Kinetics and Efficiency of Tetrazine-TCO Ligation

| Parameter | Value | Reference |

| Second-Order Rate Constant (k₂) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | [3] |

| Reaction Time (in vitro) | Minutes | [6] |

| Reaction Time (in cellulo) | 15-30 minutes | [6] |

| Labeling Efficiency | Dependent on linker and specific tetrazine/TCO pair | [6] |

Note: The reaction kinetics are highly dependent on the specific structures of the tetrazine and TCO molecules.[8] The PEG linker in this compound is expected to improve labeling efficiency compared to probes with shorter or no linkers.[6]

Mandatory Visualizations

Workflow for Intracellular RNA Labeling and Imaging

Principle of FRET using TAMRA-labeled Nucleic Acids

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for a variety of applications:

-

Live-Cell Imaging of Nucleic Acids: By metabolically incorporating a TCO-modified nucleoside into DNA or RNA, researchers can visualize the localization, transport, and dynamics of newly synthesized nucleic acids in living cells with high temporal and spatial resolution.[6][9]

-

Fluorescence Resonance Energy Transfer (FRET) Studies: TAMRA can serve as an acceptor fluorophore in FRET-based assays to study nucleic acid conformational changes, such as the folding of G-quadruplexes, or to investigate DNA-protein interactions.[7][10] The specific and covalent nature of the tetrazine-TCO ligation allows for precise positioning of the FRET pair.

-

Flow Cytometry: TAMRA-labeled nucleic acids can be quantified in a high-throughput manner using flow cytometry to analyze the cell cycle or to sort cells based on the level of nucleic acid synthesis.[6]

-

Nucleic Acid-Based Drug Delivery: The PEG linker can improve the pharmacokinetic properties of nucleic acid-based therapeutics, such as antisense oligonucleotides or siRNAs.[11] The TAMRA fluorophore can be used to track the delivery and biodistribution of these therapeutic molecules.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of nucleic acids. Its combination of a bright and photostable fluorophore, a beneficial PEG linker, and a highly efficient and bioorthogonal click chemistry handle enables a wide range of applications in molecular biology, cell biology, and drug development. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this advanced probe into their experimental workflows for the sensitive and specific detection and tracking of nucleic acids.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Purification of Labeled Oligonucleotides by Precipitation with Ethanol. | Semantic Scholar [semanticscholar.org]

- 5. Functional Studies of DNA-Protein Interactions Using FRET Techniques | Springer Nature Experiments [experiments.springernature.com]

- 6. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. End-Labeling Oligonucleotides with Chemical Tags After Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. trans-Cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular RNA-tracking methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nucleic Acid-Based Drug Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Ultimate Guide to Bioorthogonal Chemistry with Tetrazines: A Technical Reference for Researchers

December 2025

Abstract

Bioorthogonal chemistry has emerged as an indispensable tool for the precise chemical manipulation of biological systems in their native environment. Among the repertoire of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and strained dienophiles stands out for its exceptionally rapid kinetics and remarkable specificity.[1][2] This technical guide provides a comprehensive overview of tetrazine-based bioorthogonal chemistry for researchers, scientists, and drug development professionals. We delve into the core reaction mechanisms, present a curated summary of quantitative kinetic and stability data, and provide detailed, actionable protocols for key experimental applications. Furthermore, this guide offers visualizations of reaction pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the logical relationships and procedural steps involved in leveraging this powerful chemical technology.

Introduction to Bioorthogonal Chemistry and the Rise of Tetrazines

Coined by Carolyn R. Bertozzi in 2003, bioorthogonal chemistry refers to a class of chemical reactions that can proceed within a living system without interfering with or being perturbed by the native biochemical processes.[2] This concept has revolutionized our ability to study and manipulate biomolecules, such as proteins, glycans, and lipids, in real time and with minimal perturbation to the biological context.[3]

The fundamental principle of a bioorthogonal reaction lies in the use of two mutually reactive partners that are abiotic, meaning they are not found in and do not cross-react with endogenous functional groups within a cell or organism.[4] The typical workflow involves a two-step process: first, a biomolecule of interest is tagged with a "chemical reporter" group. Second, a probe molecule bearing a complementary functional group is introduced, which then selectively "clicks" with the reporter, enabling detection, imaging, or therapeutic intervention.[5][6]

While several bioorthogonal reactions have been developed, including the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions (SPAAC), the tetrazine ligation has garnered significant attention for its unparalleled reaction speeds.[4] This reaction, first reported for bioorthogonal applications in 2008, involves an inverse-electron-demand Diels-Alder (iEDDA) reaction between an electron-deficient 1,2,4,5-tetrazine (B1199680) and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[3][7] The extraordinary kinetics, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, allow for efficient labeling at the low concentrations typically encountered in biological systems.[8] This, combined with its high selectivity and the fluorogenic potential of many tetrazine probes, has established the tetrazine ligation as a premier tool for a wide array of applications, including live-cell imaging, pretargeted therapy, and controlled drug release.[3][9][10]

Core Reaction Mechanism: The Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition

The cornerstone of tetrazine bioorthogonal chemistry is the inverse-electron-demand Diels-Alder (iEDDA) reaction. This cycloaddition is exceptionally rapid and selective due to the unique electronic properties of the reactants. The electron-deficient tetrazine ring acts as the diene, while a strained, electron-rich dienophile, such as trans-cyclooctene (TCO), serves as the dienophile.[4]

The reaction proceeds through a [4+2] cycloaddition to form a highly unstable tricyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, which involves the irreversible elimination of dinitrogen gas (N₂).[2] The final product is a stable dihydropyridazine, which can further tautomerize and oxidize to a pyridazine.[10] The release of nitrogen gas makes this reaction irreversible and provides a strong thermodynamic driving force.[2]

Mechanism of the Tetrazine-TCO iEDDA Reaction.

Quantitative Data: Reaction Kinetics and Stability

The efficacy of a bioorthogonal reaction is critically dependent on its rate constant (k₂) and the stability of the reactants in a biological milieu. The following tables summarize kinetic data for various tetrazine-dienophile pairs and the stability of different tetrazine derivatives.

Table 1: Second-Order Rate Constants (k₂) for Tetrazine iEDDA Reactions

| Tetrazine Derivative | Dienophile | Solvent/Conditions | k₂ (M⁻¹s⁻¹) |

| 3-(p-aminomethylphenyl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 26,000 ± 500[11] |

| 3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 820 ± 70[11] |

| 3-(p-aminomethylphenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 5,300 ± 400[11] |

| 3-(p-aminomethylphenyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 22,000 ± 2,000[11] |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | Methanol/Water (9:1), 25°C | ~2000[8] |

| Hydrogen-substituted tetrazines | TCO derivatives | Aqueous Media | up to 30,000[8] |

| Methyl-substituted tetrazines | TCO derivatives | Aqueous Media | ~1000[8] |

| Various tetrazine scaffolds | TCO | 1,4-dioxane, 25°C | 1.4 - 230[8] |

| Various tetrazine scaffolds | TCO-PEG₄ | DPBS, 37°C | 1100 - 73,000[8] |

| General Tetrazine-TCO | N/A | N/A | up to 1 x 10⁶[8] |

Table 2: Stability of Tetrazine Derivatives in Biological Media

| Tetrazine Derivative | Conditions | Half-life (t₁/₂) |

| Dimethyltetrazine | Phosphate-buffered saline (PBS) | ~14 hours (50% hydrolysis)[10] |

| Dipyridyl-tetrazine | Phosphate-buffered saline (PBS) | 9.6 hours[10] |

| Various alkyl- or pyridinyl-substituted tetrazines | PBS, 37°C | >10 hours (>85% remaining)[10] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing tetrazine bioorthogonal chemistry.

Protocol for Antibody Conjugation with TCO-NHS Ester

This protocol outlines the labeling of primary amines (e.g., lysine (B10760008) residues) on an antibody with a TCO-NHS ester.

Materials:

-

Antibody of interest

-

TCO-NHS ester

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Zeba Spin Desalting Columns (or similar for buffer exchange)

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a spin desalting column.

-

Adjust the antibody concentration to 1-5 mg/mL in PBS.

-

-

TCO-NHS Ester Stock Solution:

-

Dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10-20 mM immediately before use.

-

-

Conjugation Reaction:

-

Add a 10- to 30-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

-

Gently mix the reaction and incubate at room temperature for 30-60 minutes.

-

-

Purification:

-

Remove the unreacted TCO-NHS ester and byproducts by buffer exchanging the antibody conjugate into PBS using a spin desalting column.

-

-

Characterization:

-

Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

-

Protocol for Live-Cell Labeling with a Fluorogenic Tetrazine Probe

This protocol describes the labeling of a TCO-modified biomolecule on the surface of live cells with a fluorogenic tetrazine probe.

Materials:

-

Live cells expressing the TCO-tagged biomolecule of interest

-

Fluorogenic tetrazine probe (e.g., tetrazine-BODIPY)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Culture:

-

Culture the cells in an appropriate vessel for microscopy (e.g., glass-bottom dish).

-

-

Tetrazine Probe Preparation:

-

Prepare a stock solution of the fluorogenic tetrazine probe in DMSO.

-

Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).

-

-

Labeling:

-

Remove the existing cell culture medium and wash the cells once with warm PBS.

-

Add the tetrazine-containing medium to the cells.

-

Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

-

-

Imaging:

-

For fluorogenic probes, a washing step is often not necessary, which minimizes background fluorescence.[4]

-

If background is high, wash the cells two to three times with warm PBS or culture medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Protocol for Pretargeted In Vivo Imaging in a Mouse Model

This protocol outlines a two-step pretargeted imaging strategy in a tumor-bearing mouse model.

Materials:

-

Tumor-bearing mice (e.g., xenograft model)

-

TCO-conjugated targeting agent (e.g., antibody)

-

Radiolabeled tetrazine probe (e.g., ⁶⁴Cu-NOTA-tetrazine)

-

Sterile saline (0.9%)

-

PET scanner

Procedure:

-

Administration of Targeting Agent:

-

Administration of Tetrazine Probe:

-

Inject the radiolabeled tetrazine probe (e.g., 10.2–12.0 MBq in 200 µL of sterile saline) via tail vein injection.[12]

-

-

PET Imaging:

-

Acquire PET images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 12, and 24 hours) to visualize tumor uptake and biodistribution.[12]

-

Visualizing Signaling Pathways and Workflows

Graphviz diagrams are provided below to illustrate key signaling pathways and experimental workflows involving tetrazine bioorthogonal chemistry.

Pretargeted Drug Delivery Workflow

This diagram illustrates the logical flow of a pretargeted therapy approach, where a TCO-modified antibody first targets a tumor cell, followed by the administration of a tetrazine-drug conjugate that "clicks" to the antibody for localized drug release.

Workflow for pretargeted drug delivery.

Click-to-Release Prodrug Activation Pathway

This diagram illustrates the mechanism of a "click-to-release" strategy where the bioorthogonal reaction between a tetrazine and a TCO-caged prodrug triggers the release of the active therapeutic agent.[10][14]

Click-to-release prodrug activation pathway.

Metabolic Labeling and Imaging Workflow

This diagram shows the general workflow for metabolic labeling of a biomolecule with a dienophile-modified precursor, followed by detection with a fluorogenic tetrazine probe.[5][15]

Metabolic labeling and imaging workflow.

Conclusion

Tetrazine-based bioorthogonal chemistry, particularly the iEDDA reaction with strained dienophiles like TCO, represents a powerful and versatile tool for chemical biology and drug development. Its exceptionally fast kinetics, high specificity, and the ability to be performed under physiological conditions make it ideal for a wide range of applications where precision and efficiency are paramount. This guide has provided a foundational understanding of the core principles, quantitative data to inform experimental design, and detailed protocols to enable the practical application of this technology. The continued development of novel tetrazine and dienophile pairs with tailored reactivity and stability will undoubtedly expand the horizons of what is achievable in the study and manipulation of living systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to TAMRA-PEG8-Me-Tetrazine for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on TAMRA-PEG8-Me-Tetrazine, a fluorescent probe widely utilized in bioorthogonal chemistry. This document details its properties, suppliers, and core applications, with a focus on the inverse electron demand Diels-Alder (iEDDA) reaction for live-cell imaging and other labeling studies.

Product Information and Suppliers

TAMRA-PEG8-Me-Tetrazine is a fluorescent dye derivative of 5-Carboxytetramethylrhodamine (TAMRA) functionalized with an eight-unit polyethylene (B3416737) glycol (PEG) spacer and a methyl-tetrazine moiety. The TAMRA fluorophore provides a bright and photostable orange-red signal, while the PEG linker enhances solubility and minimizes non-specific binding.[1] The methyl-tetrazine group enables highly specific and rapid covalent labeling of molecules containing a trans-cyclooctene (B1233481) (TCO) group through the iEDDA reaction.

A selection of suppliers for TAMRA-PEG8-Me-Tetrazine and related TAMRA-tetrazine derivatives is provided below for comparative analysis.

| Supplier | Product Name | Molecular Weight ( g/mol ) | Formula | Excitation (nm) | Emission (nm) | Solubility |

| MedChemExpress | TAMRA-PEG8-Me-Tet | 1037.16 | C₅₄H₆₈N₈O₁₃ | ~546 | ~579 | DMSO |

| Immunomart | This compound | 1037.16 | C₅₄H₆₈N₈O₁₃ | Not Specified | Not Specified | 10 mM in DMSO[2] |

| Vector Labs | TAMRA Tetrazine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| BroadPharm | TAMRA-PEG4-Tetrazine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| TargetMol | TAMRA-PEG3-Me-Tet | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Core Application: The Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The primary application of TAMRA-PEG8-Me-Tetrazine is in bioorthogonal chemistry, specifically the iEDDA reaction. This reaction is a [4+2] cycloaddition between the electron-deficient tetrazine and an electron-rich dienophile, most commonly a strained trans-cyclooctene (TCO).

This bioorthogonal reaction is characterized by:

-

Extraordinarily Fast Kinetics: The reaction is exceptionally rapid, enabling labeling at low concentrations of reactants.

-

High Specificity: The tetrazine and TCO groups react selectively with each other, avoiding side reactions with native biological functional groups.

-

No Catalyst Required: The reaction proceeds efficiently under physiological conditions without the need for a catalyst, which can be toxic to cells.

-

Fluorogenicity: In many cases, the fluorescence of the TAMRA dye is partially quenched by the tetrazine moiety. Upon reaction with a TCO, this quenching is relieved, leading to a significant increase in fluorescence intensity. This "turn-on" effect reduces background noise and allows for no-wash imaging experiments.

The combination of these features makes the tetrazine-TCO ligation a powerful tool for site-specific labeling of proteins, nucleic acids, glycans, and other biomolecules in living cells and organisms.

Experimental Protocols

The following is a generalized protocol for live-cell imaging using TAMRA-PEG8-Me-Tetrazine to label a TCO-modified protein of interest.

Materials:

-

Cells expressing the TCO-modified protein of interest, cultured on a suitable imaging dish or plate.

-

TAMRA-PEG8-Me-Tetrazine.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer.

-

Cell culture medium.

-

Fluorescence microscope equipped with appropriate filters for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).

Protocol:

-

Reagent Preparation:

-

Prepare a 1-5 mM stock solution of TAMRA-PEG8-Me-Tetrazine in anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light and moisture.

-

-

Cell Preparation:

-

Culture the cells expressing the TCO-modified protein to the desired confluency.

-

Gently wash the cells twice with pre-warmed PBS or imaging buffer to remove any residual media components.

-

-

Labeling Procedure:

-

Dilute the TAMRA-PEG8-Me-Tetrazine stock solution to the desired final working concentration (typically in the low micromolar range, e.g., 1-10 µM) in pre-warmed cell culture medium or imaging buffer.

-

Remove the wash buffer from the cells and add the labeling solution.

-

Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically but is generally rapid due to the fast reaction kinetics.

-

-

Washing (Optional but Recommended):

-

For applications requiring low background, remove the labeling solution and wash the cells three times with pre-warmed PBS or imaging buffer to remove any unbound probe.

-

For no-wash protocols leveraging the fluorogenic properties of the probe, this step can be omitted.

-

-

Imaging:

-

After the final wash, add fresh, pre-warmed imaging buffer or media to the cells.

-

Image the cells using a fluorescence microscope with appropriate filter sets for TAMRA.

-

Quantitative Data

The efficiency and brightness of the labeling depend on the photophysical properties of the TAMRA dye and the kinetics of the iEDDA reaction.

| Parameter | Value | Notes |

| TAMRA Excitation Max | ~556 nm[3] | Can be efficiently excited by common laser lines (e.g., 561 nm). |

| TAMRA Emission Max | ~579 nm[3][4] | Emits in the orange-red region of the spectrum. |

| Photostability | High | TAMRA is known for its good photostability, making it suitable for time-lapse imaging.[3][4] |

| iEDDA Reaction Rate (Tetrazine-TCO) | Up to 10⁶ M⁻¹s⁻¹ | The reaction rate is highly dependent on the specific tetrazine and TCO derivatives used. |

| Fluorescence Turn-On Ratio | Variable | The increase in fluorescence upon reaction can be significant, reducing background in no-wash experiments. |

Visualized Workflows and Pathways

Inverse Electron Demand Diels-Alder (iEDDA) Reaction Pathway

Caption: The iEDDA reaction between TAMRA-PEG8-Me-Tetrazine and a TCO-modified biomolecule.

Experimental Workflow for Live-Cell Imaging

Caption: A step-by-step workflow for labeling and imaging live cells.

References

A Technical Guide to the Photophysical Properties of TAMRA-PEG8-Me-Tet

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core photophysical properties of TAMRA-PEG8-Me-Tet, a fluorescent probe widely utilized in bioorthogonal chemistry. This compound is a versatile molecule composed of three key parts: the TAMRA (carboxytetramethylrhodamine) fluorophore, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer, and a methyl-tetrazine (Me-Tet) reactive group.[1][2] The tetrazine moiety enables highly specific and rapid covalent bond formation with trans-cyclooctene (B1233481) (TCO) functionalized molecules through an inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of modern "click chemistry".[3][4] This reaction is exceptionally fast and bioorthogonal, proceeding efficiently in complex biological environments without the need for a catalyst.[3][4][5]

The inclusion of the PEG8 linker enhances the hydrophilicity and solubility of the probe, minimizing aggregation and improving its biocompatibility for applications in live-cell imaging and in vivo studies.[] This document consolidates key quantitative data, details the experimental protocols for their measurement, and visualizes the principal reaction pathway and experimental workflows.

Core Photophysical Properties

The photophysical characteristics of this compound are primarily dictated by the TAMRA fluorophore. The PEG linker generally has a negligible effect on the spectral properties. The following table summarizes the key quantitative data for the closely related TAMRA-Tetrazine probe, which serves as an excellent proxy for this compound. For context, the typical range for various TAMRA derivatives is also provided.

| Property | Value (TAMRA-Tetrazine) | Typical Range (TAMRA Derivatives) |

| Excitation Maximum (λex) | 553 nm[3][7] | 540 - 553 nm[8][9][10] |

| Emission Maximum (λem) | 575 nm[3][7] | 565 - 580 nm[8][9][10] |

| Molar Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹[3][7] | 84,000 - 95,000 M⁻¹cm⁻¹[10][11] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | 0.1[10][12][13] |

| Recommended Laser Line | 532 nm or 555 nm[3] | 532 nm or 546 nm[7] |

| Solubility | DMSO, DMF[3] | DMSO, DMF, MeOH[8] |

| Molecular Formula | C₅₄H₆₈N₈O₁₃[1] | - |

| Molecular Weight | 1037.16 g/mol [1] | - |

Application in Bioorthogonal Chemistry: The iEDDA Reaction

The primary application of this compound is the fluorescent labeling of biomolecules through the inverse-electron-demand Diels-Alder (iEDDA) "click" reaction. The tetrazine group on the probe reacts specifically and rapidly with a strained alkene, most commonly a trans-cyclooctene (TCO), that has been incorporated into a target molecule (e.g., a protein, nucleic acid, or nanoparticle).[3][4] This reaction forms a stable covalent bond and is highly bioorthogonal, meaning it does not interfere with native biological processes.[5] This makes it an ideal tool for live-cell imaging and pretargeting applications in drug delivery and diagnostics.[14][15]

References

- 1. immunomart.com [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. interchim.fr [interchim.fr]

- 9. 6-TAMRA, Carboxytetramethylrhodamine Oligonucleotide Labeling [biosyn.com]

- 10. 5-TAMRA NHS | Fluorescent Probes: R&D Systems [rndsystems.com]

- 11. Extinction Coefficient [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]

- 12. TAMRA NHS ester, 5-isomer (A270324) | Antibodies.com [antibodies.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [68Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Photophysical Properties of TAMRA-PEG8-Me-Tetrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of TAMRA-PEG8-Me-Tetrazine, a fluorescent probe widely utilized in bioorthogonal chemistry for cellular imaging and biomolecule tracking. This document outlines its key quantitative data, details the experimental protocols for their determination, and visualizes a typical application workflow.

Core Photophysical Properties

TAMRA-PEG8-Me-Tetrazine is a derivative of the bright and photostable tetramethylrhodamine (B1193902) (TAMRA) fluorophore. The inclusion of a methyl-tetrazine (Me-Tet) moiety allows for highly specific and rapid "click" reactions with trans-cyclooctene (B1233481) (TCO) tagged biomolecules, a process known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The polyethylene (B3416737) glycol (PEG8) linker enhances water solubility and reduces steric hindrance.

| Property | Value (Me-Tet-5-TAMRA) | Value (General TAMRA) | Reference |

| Excitation Maximum (λex) | ~553 nm | ~541 - 565 nm | [1][2] |

| Emission Maximum (λem) | ~580 nm | ~565 - 583 nm | [1][2] |

| Molar Extinction Coefficient (ε) | Not explicitly stated, but related to brightness. | ~84,000 - 95,000 M⁻¹cm⁻¹ | [2] |

| Fluorescence Quantum Yield (Φf) | Not explicitly stated, but related to brightness. | ~0.1 - 0.3 | [2] |

| Brightness (ε × Φf) | 1.96 (relative value) | - | [1] |

Note: The exact spectral characteristics of TAMRA-PEG8-Me-Tetrazine can be influenced by the solvent, pH, and its conjugation state.[2] It is important to note that the tetrazine moiety can quench the fluorescence of the TAMRA dye, but upon reaction with a dienophile like TCO, this quenching is reduced, leading to a significant increase in fluorescence intensity.[1]

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is crucial for the quantitative application of fluorescent probes. The following are detailed methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[3][4]

Materials:

-

TAMRA-PEG8-Me-Tetrazine

-

High-purity solvent (e.g., DMSO, PBS)

-

UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)[3]

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of TAMRA-PEG8-Me-Tetrazine and dissolve it in a precise volume of solvent to create a stock solution of known concentration.[5]

-

Prepare Serial Dilutions: Prepare a series of dilutions of the stock solution with known concentrations.[5]

-

Measure Absorbance:

-

Set the spectrophotometer to scan a range of wavelengths to determine the wavelength of maximum absorbance (λmax).[4]

-

Measure the absorbance of the blank (solvent only) at λmax and zero the instrument.[3]

-

Measure the absorbance of each dilution at λmax. Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).[6]

-

-

Plot and Calculate:

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed.[6] The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is most commonly used.[6][7]

Materials:

-

TAMRA-PEG8-Me-Tetrazine solution of known absorbance

-

A fluorescent standard with a known quantum yield and similar absorption/emission properties (e.g., Rhodamine 6G)[7]

-

High-purity solvent

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-